molecular formula C10H15ClN2OS B2909190 (S)-3-Methyl-N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride CAS No. 1354018-51-1

(S)-3-Methyl-N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride

Cat. No.: B2909190
CAS No.: 1354018-51-1
M. Wt: 246.75
InChI Key: RIQYQDRXQXBQKD-QRPNPIFTSA-N
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Description

(S)-3-Methyl-N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thiophene ring, a pyrrolidine moiety, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structural similarity to other thiophene carboxamides , it may bind to its target proteins and modulate their activity, leading to changes in cellular processes.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target and pathway information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Methyl-N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine ring is introduced via nucleophilic substitution reactions, often using pyrrolidine derivatives and suitable leaving groups.

    Carboxamide Formation: The carboxamide group is formed by reacting the intermediate with an amine, followed by acylation.

    Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Methyl-N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents or organometallic reagents under controlled temperatures.

Major Products

    Oxidation Products: Thiophene sulfoxides or sulfones.

    Reduction Products: Amines derived from the carboxamide group.

    Substitution Products: Various substituted thiophene derivatives.

Scientific Research Applications

(S)-3-Methyl-N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    3-Methylthiophene-2-carboxamide: Lacks the pyrrolidine moiety, resulting in different chemical and biological properties.

    N-(Pyrrolidin-3-yl)thiophene-2-carboxamide: Similar structure but without the methyl group, affecting its reactivity and applications.

    Thiophene-2-carboxamide derivatives: Various derivatives with different substituents on the thiophene ring.

Uniqueness

(S)-3-Methyl-N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride is unique due to the combination of the thiophene ring, pyrrolidine moiety, and carboxamide group, which confer distinct chemical reactivity and potential biological activities.

This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

3-methyl-N-[(3S)-pyrrolidin-3-yl]thiophene-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS.ClH/c1-7-3-5-14-9(7)10(13)12-8-2-4-11-6-8;/h3,5,8,11H,2,4,6H2,1H3,(H,12,13);1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQYQDRXQXBQKD-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)NC2CCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)C(=O)N[C@H]2CCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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